Chasmanine

Description

Toroko base II has been reported in Aconitum forrestii, Aconitum nevadense, and other organisms with data available.

Structure

2D Structure

3D Structure

Properties

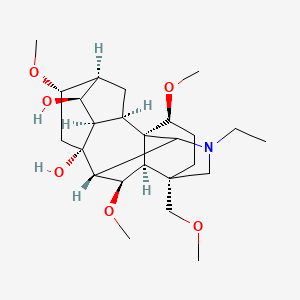

Molecular Formula |

C25H41NO6 |

|---|---|

Molecular Weight |

451.6 g/mol |

IUPAC Name |

(1S,2R,3R,4S,5S,6S,8R,9R,13S,16S,17R,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol |

InChI |

InChI=1S/C25H41NO6/c1-6-26-11-23(12-29-2)8-7-16(31-4)25-14-9-13-15(30-3)10-24(28,17(14)19(13)27)18(22(25)26)20(32-5)21(23)25/h13-22,27-28H,6-12H2,1-5H3/t13-,14-,15+,16+,17-,18+,19+,20+,21-,22?,23+,24-,25+/m1/s1 |

InChI Key |

DBODJJZRZFZBBD-RIVIBFSZSA-N |

Isomeric SMILES |

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6O)OC)O)OC)OC)COC |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)OC)OC)COC |

Origin of Product |

United States |

Foundational & Exploratory

What is the complete biosynthetic pathway of Chasmanine?

An In-depth Technical Guide on the Biosynthetic Pathway of Chasmanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a complex C20-diterpenoid alkaloid (DA) found in plants of the Aconitum genus, notably Aconitum chasmanthum. These compounds are of significant interest due to their potent biological activities. While the complete biosynthetic pathway of this compound has not been fully elucidated, substantial progress has been made in understanding the formation of its core atisine-type skeleton. This guide synthesizes the current knowledge on the biosynthetic route, from the universal terpenoid precursors to the proposed late-stage modifications leading to this compound. It details the key enzyme families involved, outlines the general experimental protocols used for pathway discovery, and presents the available data in a structured format for scientific reference.

Introduction to Diterpenoid Alkaloid Biosynthesis

Diterpenoid alkaloids (DAs) are a large and structurally diverse class of specialized metabolites characterized by a complex nitrogen-containing diterpene skeleton. Their biosynthesis is a multi-stage process that begins with the universal isoprenoid pathway and proceeds through cyclization and extensive functionalization. The C20-DAs, such as those of the atisine type, are considered the foundational precursors for the more structurally complex C19 and C18-DAs.[1][2] The biosynthesis of this compound follows this general paradigm, originating from an atisine-type intermediate. However, the precise enzymatic steps that tailor this core structure into the final this compound molecule are currently an active area of research, with many of the specific enzymes yet to be functionally characterized.[3][4]

The Core Biosynthetic Pathway to the Atisine Skeleton

The formation of this compound can be conceptually divided into three major stages: the assembly of the diterpene precursor, the formation of the core carbon skeleton, and the subsequent modifications including nitrogen incorporation and functional group tailoring.

Stage 1: Formation of the Universal C20 Precursor, Geranylgeranyl Pyrophosphate (GGPP)

Like all diterpenoids, the biosynthesis of this compound begins with the assembly of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon building blocks are produced through two primary pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.[5][6] Three molecules of IPP are sequentially condensed with one molecule of DMAPP by the enzyme Geranylgeranyl Pyrophosphate Synthase (GGPPS) to yield the 20-carbon precursor, geranylgeranyl pyrophosphate (GGPP) .[4][5]

Stage 2: Diterpene Skeleton Formation via Terpene Synthases (TPS)

The formation of the characteristic polycyclic diterpene scaffold is a critical, branching point in the pathway. This stage is catalyzed by two classes of diterpene synthases (diTPS).

-

Class II diTPS (CPS): The linear GGPP is first cyclized by an ent-copalyl diphosphate synthase (CPS) to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP) . This is the committed step for the biosynthesis of this class of diterpenoids.[2][3]

-

Class I diTPS (KSL): The ent-CPP intermediate is then acted upon by a kaurene synthase-like (KSL) enzyme. For atisine-type alkaloids, specific KSLs catalyze a further cyclization and rearrangement to form the tetracyclic diterpene, ent-atiserene .[2][3]

Recent studies in Aconitum species have successfully identified and functionally characterized several CPS and KSL genes responsible for producing the ent-atiserene skeleton, confirming this as the direct precursor to atisine-type alkaloids.[3]

Stage 3: Nitrogen Incorporation and Formation of the Atisine Core

Following the formation of the ent-atiserene skeleton, a series of oxidative modifications occur, catalyzed primarily by cytochrome P450 monooxygenases (CYP450s). These oxidations prepare the molecule for the incorporation of a nitrogen atom. Isotopic labeling experiments have pointed to L-serine as the likely nitrogen source.[1][7] Through a series of reactions likely involving transaminases, the nitrogen is incorporated to form the characteristic N-bridge, yielding the foundational C20-DA skeleton of atisine .

Stage 4: Proposed Late-Stage Modifications to Yield this compound

The conversion of the atisine scaffold into this compound involves a series of specific tailoring reactions. While the exact enzymes and their sequence of action remain to be definitively proven, these modifications are known to be catalyzed by specific enzyme families based on the structural differences between atisine and this compound. These proposed steps include:

-

Hydroxylation: The addition of hydroxyl groups at specific positions is catalyzed by Cytochrome P450s (CYP450s) and potentially 2-oxoglutarate-dependent dioxygenases (2-ODDs) . Transcriptome analyses of Aconitum species have revealed numerous candidate genes from these families that are co-expressed with other pathway genes.[2][8]

-

O-Methylation: The hydroxyl groups are subsequently methylated by O-methyltransferases (OMTs) to form the methoxy groups present on the this compound molecule.

The precise combination and order of these hydroxylation and methylation steps confer the final identity of this compound.

Data Presentation: Key Enzymes and Intermediates

While specific quantitative data such as enzyme kinetic parameters (Kcat, Km) for the this compound pathway are not available in the current literature, recent transcriptomic and metabolomic studies have identified key candidate genes and their products.

| Biosynthetic Step | Precursor | Product | Enzyme Class | Candidate Genes (from Aconitum spp.) | Citation(s) |

| C20 Precursor Synthesis | IPP + DMAPP | GGPP | GGPPS | Identified in various Aconitum transcriptomes | [5][9] |

| Diterpene Cyclization (Class II) | GGPP | ent-CPP | ent-CPS | AcCPS family | [2][3] |

| Diterpene Cyclization (Class I) | ent-CPP | ent-atiserene | KSL | AcKSL1, AcKSL2s | [2][3] |

| Nitrogen Incorporation | Oxidized ent-atiserene + L-serine | Atisine Skeleton | Transaminase (TA) | Candidate TAs identified | [1][8] |

| Late-Stage Hydroxylation | Atisine Skeleton | Hydroxylated Intermediates | CYP450, 2-ODD | Numerous candidate CYP and 2-ODD genes | [2][8][10] |

| Late-Stage O-Methylation | Hydroxylated Intermediates | This compound | OMT | Candidate OMT genes identified | [10][11] |

Experimental Protocols: Elucidating the Pathway

The elucidation of complex biosynthetic pathways like that of this compound relies on a multi-disciplinary approach combining genetics, biochemistry, and analytical chemistry. Below are the general methodologies employed in this field.

Transcriptome Analysis and Candidate Gene Identification

This is often the first step in identifying pathway genes in a non-model organism.

-

Tissue Selection: Plant tissues known to accumulate high levels of the target alkaloids (e.g., roots of Aconitum) are collected, often alongside tissues with low accumulation for comparative analysis.

-

RNA Sequencing: Total RNA is extracted, and next-generation sequencing (e.g., Illumina) and long-read sequencing (e.g., PacBio) are performed to generate a comprehensive transcriptome.[3]

-

Bioinformatic Analysis: The assembled transcriptome is annotated by comparing sequences against public databases (NCBI, KEGG, etc.). Genes are identified as candidates based on homology to known biosynthetic enzymes (e.g., TPS, CYP450s, OMTs).

-

Co-expression Analysis: Candidate genes whose expression levels are highly correlated with the accumulation of DAs across different tissues or conditions are prioritized for functional characterization.[8]

Heterologous Expression and In Vitro Enzyme Assays

This method is used to confirm the function of candidate genes, particularly for terpene synthases.

-

Gene Cloning: The full-length coding sequence of a candidate gene (e.g., a putative CPS or KSL) is amplified via PCR and cloned into an expression vector suitable for E. coli or yeast.

-

Protein Expression and Purification: The vector is transformed into the expression host. Protein expression is induced, and the recombinant enzyme is purified, often via an affinity tag (e.g., His-tag).

-

Enzymatic Assay: The purified enzyme is incubated in a reaction buffer with its putative substrate (e.g., GGPP for a CPS, or ent-CPP for a KSL) and necessary co-factors (e.g., Mg2+).

-

Product Identification: The reaction products are extracted with an organic solvent (e.g., hexane) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The product's mass spectrum is compared to that of an authentic standard to confirm the enzyme's function.[3]

Isotopic Labeling and Metabolite Analysis

Feeding studies using labeled precursors help to trace the metabolic flow and confirm precursor-product relationships.

-

Precursor Feeding: A stable isotope-labeled precursor (e.g., L-[13C,15N]Serine) is supplied to plantlets or cell cultures.[1]

-

Metabolite Extraction: After an incubation period, metabolites are extracted from the plant tissue.

-

LC-MS/MS Analysis: The extract is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The incorporation of the isotope into the downstream target molecule (e.g., this compound) is confirmed by observing a corresponding mass shift, thereby validating the precursor's role in the pathway.[1]

Mandatory Visualizations

The following diagrams illustrate the proposed biosynthetic pathway and a representative experimental workflow.

References

- 1. Approach to the biosynthesis of atisine-type diterpenoid alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Integrated metabolite profiling and transcriptome analysis identify candidate genes involved in diterpenoid alkaloid biosynthesis in Aconitum pendulum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional identification of the terpene synthase family involved in diterpenoid alkaloids biosynthesis in Aconitum carmichaelii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Cytochrome P450 and O-methyltransferase catalyze the final steps in the biosynthesis of the anti-addictive alkaloid ibogaine from Tabernanthe iboga - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Integrating Metabolomics and Transcriptomics to Unveil Atisine Biosynthesis in Aconitum gymnandrum Maxim - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Integrated metabolite profiling and transcriptome analysis identify candidate genes involved in diterpenoid alkaloid biosynthesis in Aconitum pendulum [frontiersin.org]

- 11. Frontiers | Integrated metabolite profiling and transcriptome analysis identify candidate genes involved in diterpenoid alkaloid biosynthesis in Aconitum pendulum [frontiersin.org]

Chasmanine: A Technical Guide to its Natural Sources and Isolation from Aconitum Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chasmanine is a C19 diterpenoid alkaloid naturally occurring in various species of the genus Aconitum, commonly known as monkshood or wolfsbane.[1][2] These plants have a long history of use in traditional medicine, but are also notoriously toxic due to their complex alkaloid composition. While much of the research on Aconitum alkaloids has focused on highly toxic constituents like aconitine, this compound represents one of the many other diterpenoid alkaloids present in these plants. This technical guide provides a comprehensive overview of the known natural sources of this compound, details generalized experimental procedures for its isolation from Aconitum species, and discusses the current, limited understanding of its biological activities.

Natural Sources of this compound

This compound has been identified as a constituent of several Aconitum species. The presence and concentration of this alkaloid can vary depending on the plant species, geographical location, and time of harvest.

| Aconitum Species | Part of Plant | Confirmation of this compound Presence |

| Aconitum chasmanthum | Rhizome | Confirmed[1] |

| Aconitum napellus | Herb and Flowers | Confirmed[3] |

| Aconitum forrestii | Not Specified | Reported[2] |

| Aconitum nevadense | Not Specified | Reported[2] |

Experimental Protocols for Isolation

A specific, detailed experimental protocol for the isolation of this compound with high purity is not extensively documented in publicly available literature. However, based on general methods for the isolation of diterpenoid alkaloids from Aconitum species, a generalized workflow can be outlined. This process typically involves extraction, acid-base partitioning to separate alkaloids from other plant constituents, and subsequent chromatographic purification.

Extraction of Total Alkaloids

The initial step involves the extraction of all alkaloids from the plant material.

-

Plant Material Preparation: Dried and powdered rhizomes, herbs, or flowers of the Aconitum species are used as the starting material.

-

Solvent Extraction:

-

The powdered plant material is typically macerated or percolated with a suitable organic solvent. Common solvents used for alkaloid extraction include methanol, ethanol, or a mixture of chloroform and ammonia.

-

The extraction is often carried out at room temperature over several days or accelerated using techniques like Soxhlet extraction.

-

The resulting crude extract is then concentrated under reduced pressure to yield a viscous residue.

-

Acid-Base Partitioning for Alkaloid Enrichment

This classical phytochemical technique is employed to separate the basic alkaloids from neutral and acidic compounds present in the crude extract.

-

Acidification: The crude extract residue is dissolved in an acidic aqueous solution (e.g., 2-5% hydrochloric acid or sulfuric acid). This protonates the nitrogen atoms of the alkaloids, making them water-soluble salts.

-

Extraction of Neutral and Acidic Components: The acidic solution is then washed with an immiscible organic solvent (e.g., diethyl ether or chloroform) to remove non-alkaloidal compounds.

-

Basification and Alkaloid Extraction: The acidic aqueous layer containing the protonated alkaloids is then made alkaline by the addition of a base, such as ammonium hydroxide, to a pH of 9-10. This deprotonates the alkaloids, converting them back to their free base form, which are soluble in organic solvents.

-

The alkaline solution is then repeatedly extracted with an organic solvent (e.g., chloroform or dichloromethane) to isolate the total alkaloid fraction.

-

The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and concentrated to yield the crude total alkaloid extract.

Chromatographic Purification of this compound

The separation of individual alkaloids from the crude mixture is the most challenging step and typically requires a combination of chromatographic techniques.

-

Column Chromatography:

-

The crude alkaloid extract is subjected to column chromatography over a stationary phase like silica gel or alumina.

-

A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, chloroform, and finally methanol).

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing compounds with similar retention factors.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Fractions enriched with this compound from the initial column chromatography are further purified using preparative HPLC.

-

A reversed-phase column (e.g., C18) is commonly used with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, often with a modifier like formic acid or trifluoroacetic acid.

-

The separation is monitored using a UV detector, and the peak corresponding to this compound is collected.

-

-

Structure Elucidation: The purity and identity of the isolated this compound are confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMBC, HSQC).[3]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Aconitum species.

Signaling Pathways and Biological Activity

The biological activity of this compound remains largely unexplored compared to other alkaloids from the same genus. While some Aconitum alkaloids have shown activities such as analgesic, anti-inflammatory, and cardiotonic effects, it is not known if this compound shares these properties. Further research is required to elucidate the pharmacological profile of this compound and to determine its potential for therapeutic applications.

Conclusion

This compound is a naturally occurring diterpenoid alkaloid found in several Aconitum species. While its presence has been confirmed, detailed protocols for its specific isolation and purification are not well-documented, necessitating the use of generalized alkaloid isolation procedures followed by rigorous chromatographic separation. Furthermore, there is a notable gap in the understanding of its biological activities and the signaling pathways through which it may exert its effects. This presents an opportunity for future research to explore the pharmacological potential of this lesser-studied Aconitum alkaloid, which could lead to the discovery of novel therapeutic agents. Researchers are encouraged to employ the generalized methods described herein as a starting point for the isolation of this compound for further pharmacological investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C25H41NO6 | CID 20055812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isolation of diterpenoid alkaloids from herb and flowers of aconitum napellus ssp. vulgare and electrospray ion trap multiple MS study of these alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Total Synthesis of Poisonous Aconitum Alkaloids Empowered by a Fragment Coupling Strategy - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Pharmacological Screening of Chasmanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a proposed framework for the preliminary pharmacological screening of Chasmanine. Currently, there is a limited amount of publicly available research specifically detailing the comprehensive pharmacological activities of this compound. The experimental protocols, potential mechanisms of action, and data presented herein are based on the known biological activities of the broader class of Aconitum diterpenoid alkaloids and are intended to serve as a guide for future research.

Introduction

This compound is a C19 diterpenoid alkaloid isolated from various plants of the Aconitum genus. Alkaloids from Aconitum species have a long history of use in traditional medicine and have been investigated for a range of pharmacological effects, including analgesic, anti-inflammatory, anti-arrhythmic, and neuroprotective activities.[1][2][3] The primary mechanism of action for many of these alkaloids involves the modulation of voltage-dependent sodium channels.[1][4] Given its structural similarity to other bioactive Aconitum alkaloids, a systematic pharmacological screening of this compound is warranted to elucidate its therapeutic potential. This guide outlines a proposed preliminary screening protocol, including experimental methodologies, potential mechanisms of action, and data presentation formats. A phytochemical screening of Aconitum chasmanthum, a plant containing this compound, has revealed the presence of various secondary metabolites, including alkaloids, flavonoids, and phenolics.[5]

Proposed Pharmacological Screening

A preliminary pharmacological screening of this compound should encompass a battery of in vitro and in vivo assays to evaluate its potential therapeutic activities. The following sections detail proposed investigations into its anti-inflammatory, analgesic, anti-arrhythmic, and neuroprotective effects.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be assessed using both in vivo and in vitro models.

Data Presentation:

Table 1: In Vivo Anti-inflammatory Activity of this compound in the Carrageenan-Induced Paw Edema Model

| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |

| Vehicle Control | - | 0 |

| This compound | 10 | Data to be determined |

| This compound | 20 | Data to be determined |

| This compound | 40 | Data to be determined |

| Indomethacin | 10 | Positive control data |

Table 2: In Vitro Anti-inflammatory Effects of this compound on LPS-Stimulated RAW 264.7 Macrophages

| Assay | This compound Concentration (µM) | Inhibition (%) | IC50 (µM) |

| Nitric Oxide (NO) Production | 1 | Data to be determined | Data to be determined |

| 10 | Data to be determined | ||

| 50 | Data to be determined | ||

| TNF-α Production | 1 | Data to be determined | Data to be determined |

| 10 | Data to be determined | ||

| 50 | Data to be determined | ||

| PGE2 Production | 1 | Data to be determined | Data to be determined |

| 10 | Data to be determined | ||

| 50 | Data to be determined |

Experimental Protocols:

-

Carrageenan-Induced Paw Edema in Rats:

-

Male Wistar rats (180-220 g) are randomly divided into vehicle control, this compound-treated groups (e.g., 10, 20, 40 mg/kg, p.o.), and a positive control group (e.g., Indomethacin, 10 mg/kg, p.o.).

-

One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

-

Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

The percentage inhibition of edema is calculated for each group relative to the vehicle control.

-

-

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages:

-

RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS.

-

Cells are pre-treated with various concentrations of this compound for 1 hour.

-

Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

The concentration of nitric oxide (NO) in the culture supernatant is measured using the Griess reagent.

-

The levels of TNF-α and PGE2 in the supernatant are quantified using ELISA kits.

-

Cell viability is assessed using an MTT assay to rule out cytotoxicity.[6]

-

Analgesic Activity

The analgesic effects of this compound can be evaluated using models of both thermal and chemical-induced pain.

Data Presentation:

Table 3: Analgesic Effects of this compound in the Hot-Plate Test in Mice

| Treatment Group | Dose (mg/kg) | Latency Time (seconds) at 60 min |

| Vehicle Control | - | Data to be determined |

| This compound | 10 | Data to be determined |

| This compound | 20 | Data to be determined |

| This compound | 40 | Data to be determined |

| Morphine | 10 | Positive control data |

Table 4: Analgesic Activity of this compound in the Acetic Acid-Induced Writhing Test in Mice

| Treatment Group | Dose (mg/kg) | Number of Writhings | Inhibition (%) |

| Vehicle Control | - | Data to be determined | 0 |

| This compound | 10 | Data to be determined | Data to be determined |

| This compound | 20 | Data to be determined | Data to be determined |

| This compound | 40 | Data to be determined | Data to be determined |

| Aspirin | 100 | Positive control data | Positive control data |

Experimental Protocols:

-

Hot-Plate Test:

-

Male Swiss albino mice (20-25 g) are used.

-

The hot plate is maintained at a constant temperature of 55 ± 0.5 °C.

-

The latency time for the mice to show a pain response (licking of the forepaws or jumping) is recorded.

-

Mice are treated with vehicle, this compound (e.g., 10, 20, 40 mg/kg, i.p.), or morphine (10 mg/kg, i.p.).

-

The latency time is measured at 0, 30, 60, and 90 minutes post-administration. A cut-off time of 30 seconds is set to prevent tissue damage.

-

-

Acetic Acid-Induced Writhing Test:

-

Mice are pre-treated with vehicle, this compound (e.g., 10, 20, 40 mg/kg, p.o.), or a standard analgesic like aspirin (100 mg/kg, p.o.).

-

Thirty minutes after treatment, 0.1 mL of 0.6% acetic acid solution is injected intraperitoneally.

-

The number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for 20 minutes, starting 5 minutes after the acetic acid injection.

-

The percentage of inhibition of writhing is calculated for each group compared to the vehicle control.

-

Anti-arrhythmic Activity

The potential anti-arrhythmic effects of this compound would likely be linked to its interaction with cardiac ion channels, particularly sodium channels.

Data Presentation:

Table 5: Effect of this compound on Cardiac Action Potential Parameters in Isolated Guinea Pig Papillary Muscles

| Parameter | This compound Concentration (µM) | Change from Baseline (%) |

| Action Potential Duration at 90% Repolarization (APD90) | 1 | Data to be determined |

| 10 | Data to be determined | |

| 30 | Data to be determined | |

| Maximum Upstroke Velocity (Vmax) | 1 | Data to be determined |

| 10 | Data to be determined | |

| 30 | Data to be determined |

Experimental Protocol:

-

In Vitro Electrophysiology:

-

Papillary muscles are dissected from the right ventricle of guinea pig hearts and mounted in a tissue bath superfused with Tyrode's solution.

-

The preparation is stimulated at a constant frequency (e.g., 1 Hz).

-

Intracellular action potentials are recorded using glass microelectrodes.

-

After obtaining stable baseline recordings, the preparation is superfused with increasing concentrations of this compound.

-

Changes in action potential parameters, such as APD90 and Vmax, are measured. Vmax is an indicator of sodium channel availability.[7][8][9]

-

Neuroprotective Activity

The neuroprotective potential of this compound can be investigated in cell-based models of neurotoxicity and oxidative stress.

Data Presentation:

Table 6: Neuroprotective Effect of this compound on H2O2-Induced Cytotoxicity in SH-SY5Y Cells

| Treatment | This compound Concentration (µM) | Cell Viability (%) |

| Control | - | 100 |

| H2O2 (100 µM) | - | Data to be determined |

| H2O2 + this compound | 1 | Data to be determined |

| 10 | Data to be determined | |

| 50 | Data to be determined |

Experimental Protocol:

-

Hydrogen Peroxide (H2O2)-Induced Neurotoxicity:

-

Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium.

-

Cells are pre-treated with various concentrations of this compound for 2 hours.

-

Neurotoxicity is induced by exposing the cells to hydrogen peroxide (e.g., 100 µM) for 24 hours.

-

Cell viability is determined using the MTT assay.

-

The protective effect of this compound is quantified by comparing the viability of this compound-treated cells with that of cells treated with H2O2 alone.[10][11][12]

-

Mandatory Visualizations

Experimental Workflows and Signaling Pathways

Caption: Proposed experimental workflow for the pharmacological screening of this compound.

References

- 1. The effects of Aconitum alkaloids on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phytochemical Screening, Antioxidant and Antifungal Activities of Aconitum chasmanthum Stapf ex Holmes Wild Rhizome Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory Activities of Cinnamomum cassia Constituents In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antiarrhythmic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. my.clevelandclinic.org [my.clevelandclinic.org]

- 9. Antiarrhythmics | Heart and Stroke Foundation [heartandstroke.ca]

- 10. Neuroprotective Effects of Palmatine via the Enhancement of Antioxidant Defense and Small Heat Shock Protein Expression in A β-Transgenic Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuroprotective Role of Agmatine in Neurological Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neuroprotective Effects of Palmatine via the Enhancement of Antioxidant Defense and Small Heat Shock Protein Expression in Aβ-Transgenic Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Ethnobotanical Uses of Plants Containing Chasmanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chasmanine is a C19-diterpenoid alkaloid found in various species of the genus Aconitum, commonly known as monkshood or wolfsbane[1]. These plants, belonging to the Ranunculaceae family, have a long and complex history in traditional medicine systems across the globe, particularly in Asia and Europe[2][3]. Despite their well-documented toxicity, species of Aconitum have been utilized for centuries to treat a wide range of ailments, from pain and inflammation to fever and cardiovascular conditions[3][4][5][6]. This guide provides a comprehensive overview of the ethnobotanical uses of plants containing this compound, with a focus on quantitative data, experimental protocols for pharmacological validation, and the potential signaling pathways involved in their therapeutic effects.

The extreme toxicity of Aconitum species necessitates careful preparation and precise dosing in traditional practices, often involving detoxification methods to reduce the concentration of potent alkaloids like aconitine[4][5][6]. The dual nature of these plants as both potent medicines and lethal poisons underscores the importance of rigorous scientific investigation to unlock their therapeutic potential while ensuring safety. This document aims to serve as a foundational resource for researchers seeking to explore the pharmacological properties of this compound and other related alkaloids from Aconitum.

Ethnobotanical Uses of Aconitum Species Containing this compound

This compound has been isolated from several Aconitum species, including Aconitum chasmanthum, Aconitum forrestii, and Aconitum nevadense[1]. The ethnobotanical uses of these and other Aconitum species are geographically widespread and culturally diverse.

2.1 Traditional Medicinal Uses in Asia

In traditional Chinese medicine and Ayurveda, Aconitum roots are frequently used after processing to treat conditions such as rheumatic pain, neuralgia, and certain cardiovascular diseases[3]. In Nepal, the tuberous roots of various Aconitum species are applied for rheumatic fever and painful joints[4][5][6]. Aconitum chasmanthum, found in the Himalayan region, is used in Ayurvedic and Homeopathic medicine for its analgesic, anti-inflammatory, and febrifugal properties[7][8][9].

2.2 Folk Medicinal Uses in Europe

A study conducted in Solčavsko, Slovenia, documented the continued folk medicinal use of Aconitum species, primarily Aconitum tauricum and Aconitum napellus[2]. An ethanolic extract of the roots, known locally as "voukuc," is used both internally and externally for a variety of ailments in humans and animals[2]. The primary reported uses include the treatment of neuralgia, rheumatism, gout, and sciatica[2].

Data Presentation: Quantitative Ethnobotanical Data

The following tables summarize the available quantitative data on the ethnobotanical uses of Aconitum species.

Table 1: Ethnobotanical Uses of Aconitum Species in Solčavsko, Slovenia [2]

| Indication for Use | Number of Informants Mentioning Use | Method of Administration |

| Toothache | 5 | Internal (drops) |

| Rheumatic pain | 4 | External (liniment) |

| Headache | 3 | Internal (drops) |

| Abdominal pain | 2 | Internal (drops) |

| Fever | 2 | Internal (drops) |

| Veterinary use (various) | 3 | Internal and External |

Table 2: Summary of Traditional Uses of Aconitum Species Across Different Regions

| Region | Species Mentioned | Traditional Uses | References |

| Nepal | A. ferox, A. spicatum | Rheumatic fever, painful joints, antidote for Aconitum poisoning. | [4][5][6] |

| India (Himalayas) | A. chasmanthum, A. heterophyllum | Rheumatism, fever, neuralgia, skin diseases, dyspepsia, diarrhea. | [3][7][8][9] |

| China | Aconitum spp. | Pain, neurological disorders, cardiovascular diseases. | [3] |

| Slovenia | A. tauricum, A. napellus | Neuralgia, rheumatism, gout, sciatica, toothache, fever. | [2] |

Experimental Protocols

The scientific investigation of ethnobotanical claims requires a systematic approach, from the extraction of active compounds to their biological evaluation.

4.1 General Workflow for Investigating Ethnobotanical Claims

The following diagram illustrates a general workflow for the investigation of the medicinal properties of plants containing this compound.

References

- 1. This compound | C25H41NO6 | CID 20055812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Rare tradition of the folk medicinal use of Aconitum spp. is kept alive in Solčavsko, Slovenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review on efforts for improvement in medicinally important chemical constituents inAconitum through biotechnological interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Phytochemicals, Traditional Uses and Processing of Aconitum Species in Nepal | Nepal Journal of Science and Technology [nepjol.info]

- 6. researchgate.net [researchgate.net]

- 7. temperate.theferns.info [temperate.theferns.info]

- 8. ayushportal.nic.in [ayushportal.nic.in]

- 9. Aconitum chasmanthum – eFlora of India [efloraofindia.com]

A Technical Guide to Chasmanine: A Diterpenoid Alkaloid with Potent Antifeedant Properties

Abstract

Chasmanine is a C19-diterpenoid alkaloid predominantly found in plants of the Aconitum genus, such as Aconitum chasmanthum.[1][2] As a plant secondary metabolite, it plays a crucial role in chemical defense against herbivores. Extensive research has identified this compound and its analogues, like chasmanthinine, as potent antifeedants against various insect pests. This technical guide provides an in-depth overview of this compound's role as a plant metabolite, its quantitative antifeedant activity, the experimental protocols used for its evaluation, and its proposed mechanisms of action. This document is intended to serve as a comprehensive resource for researchers in the fields of natural product chemistry, entomology, and the development of novel biopesticides.

This compound as a Plant Metabolite

This compound belongs to the aconitine-type C19-diterpenoid alkaloids, a class of complex natural products biosynthesized by various plant species, particularly within the genera Aconitum and Delphinium.[3][4] These compounds are secondary metabolites, meaning they are not directly involved in the normal growth, development, or reproduction of the plant. Instead, they serve as a primary defense mechanism, deterring herbivores and protecting the plant from pathogens.[5] The rhizomes of Aconitum chasmanthum are a particularly rich source of these alkaloids.[1]

Biosynthetic Pathway

The biosynthesis of diterpenoid alkaloids is a complex process originating from primary metabolic pathways.[5] The core tetracyclic diterpene structure is formed from geranylgeranyl diphosphate (GGDP). This precursor undergoes a series of cyclizations and oxidative modifications, often involving cytochrome P450 enzymes, to create the intricate alkaloid skeleton. While the precise enzymatic steps leading specifically to this compound are a subject of ongoing research, the generalized pathway provides a framework for understanding its formation.

References

- 1. Phytochemical Screening, Antioxidant and Antifungal Activities of Aconitum chasmanthum Stapf ex Holmes Wild Rhizome Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Insecticidal Activities of Diterpene Alkaloids in Plants of the Genera Aconitum and Delphinium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

Spectroscopic analysis of Chasmanine using NMR and mass spectrometry.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chasmanine is a complex diterpenoid alkaloid belonging to the aconitane class, naturally occurring in various species of the Aconitum and Delphinium genera. The intricate polycyclic structure of this compound and its congeners presents a significant challenge for structural elucidation and characterization. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, focusing on the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These powerful analytical techniques are indispensable for the unambiguous identification, structural verification, and purity assessment of this compound, which are critical steps in natural product research and drug development.

Molecular Structure

This compound possesses the molecular formula C₂₅H₄₁NO₆ and a molecular weight of 451.6 g/mol . Its complex bridged hexacyclic structure contains multiple stereocenters and functional groups, including hydroxyl, methoxy, and an N-ethyl group, which give rise to characteristic spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structure elucidation of complex organic molecules like this compound in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments is required for the unambiguous assignment of all proton and carbon signals.

Data Presentation

A complete and modern, fully assigned NMR dataset for this compound is not available in the public domain. However, based on the analysis of closely related aconitane alkaloids, the following tables summarize the expected chemical shift ranges for the key functional groups and carbon skeleton of this compound.

Table 1: Expected ¹H NMR Chemical Shifts for Key Moieties in this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| N-CH₂-CH₃ | ~1.1 | Triplet | Characteristic of the N-ethyl group. |

| N-CH₂-CH₃ | ~2.5 - 3.0 | Quartet | |

| OCH₃ | ~3.2 - 3.4 | Singlet | Multiple methoxy groups will appear as distinct singlets. |

| CH-OH | ~3.5 - 4.5 | Multiplet | Chemical shift is dependent on the local environment and hydrogen bonding. |

| Skeletal C-H | ~1.0 - 4.0 | Multiplets | Complex overlapping signals from the polycyclic core. |

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

| N-CH₂-C H₃ | ~13 - 15 |

| N -CH₂-CH₃ | ~48 - 52 |

| OCH₃ | ~56 - 62 |

| C-O (Alcohols/Ethers) | ~70 - 95 |

| Quaternary Carbons | ~40 - 60 |

| CH | ~30 - 60 |

| CH₂ | ~20 - 40 |

Experimental Protocols

Sample Preparation:

-

A sample of purified this compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or C₅D₅N) in a 5 mm NMR tube. The choice of solvent depends on the solubility of the analyte and the desired resolution of the spectrum.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is added to calibrate the chemical shift scale to 0.00 ppm.

¹H NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion.

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is used.

-

Acquisition Parameters:

-

Spectral Width: ~12-16 ppm

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 16-64, depending on the sample concentration.

-

¹³C NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer equipped with a broadband probe.

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to obtain singlets for all carbon signals.

-

Acquisition Parameters:

-

Spectral Width: ~200-240 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or higher, due to the low natural abundance of ¹³C.

-

2D NMR Spectroscopy (COSY, HSQC, HMBC, NOESY):

-

Standard pulse programs and parameters are employed for these experiments. The number of increments in the indirect dimension and the number of scans are optimized to achieve adequate resolution and signal-to-noise ratio within a reasonable experimental time. These experiments are crucial for establishing C-H and C-C connectivities and through-space proton proximities, which are essential for the complete structural assignment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of this compound and offers insights into its structure through the analysis of fragmentation patterns.

Data Presentation

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | m/z (expected) | Description |

| [M+H]⁺ | 452.2934 | Protonated molecular ion (High-Resolution MS). |

| [M]⁺ | 451.2880 | Molecular ion (Electron Ionization). |

| Fragments | Various | Result from the loss of functional groups and cleavage of the carbon skeleton. |

Experimental Protocols

High-Resolution Electrospray Ionization (HRESI-MS):

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) with the addition of a small amount of formic acid to promote protonation.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization source is used.

-

Analysis Mode: The analysis is typically performed in the positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Acquisition: The instrument is calibrated using a known standard to ensure high mass accuracy. Data is acquired over a mass range that includes the expected molecular ion.

Electron Ionization (EI-MS):

-

Sample Introduction: The sample is introduced into the ion source via a direct insertion probe or a gas chromatograph (if the compound is sufficiently volatile and thermally stable).

-

Ionization: The sample is bombarded with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or magnetic sector).

Mandatory Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Logical Relationship in Structure Elucidation

Caption: Logical relationships in the structure elucidation of this compound.

Predicted Mass Spectrometry Fragmentation Pathway

Caption: Predicted fragmentation pathway of protonated this compound in MS/MS.

In Silico Modeling of Chasmanine's Potential Protein Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chasmanine, a complex diterpenoid alkaloid found in plants of the Aconitum genus, presents a rich scaffold for drug discovery. However, its molecular mechanisms and specific protein targets remain largely uncharacterized. This technical guide provides an in-depth overview of an in silico workflow to identify and characterize the potential protein targets of this compound. The guide details computational strategies, including reverse docking and pharmacophore modeling, outlines protocols for experimental validation, and presents a hypothetical signaling pathway potentially modulated by this natural product. The methodologies and data presented herein are intended to serve as a comprehensive resource for researchers initiating drug discovery programs centered on this compound and other related natural products.

Introduction

Natural products have historically been a cornerstone of drug discovery, providing a vast chemical diversity for therapeutic intervention. Diterpenoid alkaloids, such as this compound, isolated from Aconitum species, are known for their potent biological activities. Despite their therapeutic potential, the precise molecular targets of many of these compounds, including this compound, are yet to be fully elucidated. Identifying the protein targets of a bioactive compound is a critical first step in understanding its mechanism of action, predicting potential therapeutic applications, and assessing off-target effects.

In silico approaches offer a time- and cost-effective strategy to navigate the vast proteomic landscape and prioritize potential protein targets for experimental validation.[1] Techniques such as reverse docking, which screens a ligand against a library of protein structures, and pharmacophore modeling, which identifies common chemical features essential for biological activity, are powerful tools in this endeavor.[2][3] Subsequent experimental validation of computational predictions is crucial to confirm the biological relevance of the identified targets.[4]

This guide provides a technical framework for the in silico identification of this compound's protein targets, complete with detailed methodologies and data presentation formats, to facilitate further research and development.

In Silico Target Identification Strategies

A multi-faceted in silico approach is recommended to increase the confidence in predicted targets. This typically involves a combination of ligand-based and structure-based methods.

Reverse Docking

Reverse docking is a computational technique that predicts the potential binding of a single ligand to a large collection of 3D protein structures.[2] This "one-ligand-many-targets" approach is instrumental in identifying potential on- and off-targets of a compound.

-

Ligand Preparation:

-

Obtain the 3D structure of this compound in SDF or Mol2 format from a chemical database (e.g., PubChem).

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Generate multiple conformers to account for ligand flexibility.

-

-

Target Library Preparation:

-

Compile a library of 3D protein structures. This can be a comprehensive library like the Protein Data Bank (PDB) or a curated subset of druggable proteins.

-

Prepare the protein structures by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning partial charges.

-

-

Docking Simulation:

-

Utilize a docking program (e.g., AutoDock Vina, Glide) to systematically dock the this compound conformers into the binding sites of each protein in the library.[5]

-

The docking algorithm will generate multiple binding poses for each protein-ligand pair and calculate a docking score, which is an estimation of the binding affinity.

-

-

Post-Docking Analysis and Filtering:

-

Rank the protein targets based on their docking scores.

-

Filter the results based on criteria such as the presence of favorable intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) and the location of the binding site (e.g., active site, allosteric site).

-

Prioritize targets that are known to be involved in relevant disease pathways.

-

Pharmacophore Modeling

Pharmacophore modeling identifies the spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are essential for a molecule's biological activity.[6] This model can then be used to screen compound databases for molecules with similar features or to predict the activity of new compounds.

-

Training Set Selection:

-

Compile a set of structurally diverse molecules with known activity against a particular target or a known shared biological effect. Since specific targets for this compound are not well-defined, one could start with a set of related Aconitum alkaloids known to have a specific biological activity (e.g., anti-inflammatory).

-

Include both active and inactive compounds to improve the model's predictive power.

-

-

Conformational Analysis:

-

Generate a diverse set of low-energy conformers for each molecule in the training set.

-

-

Feature Identification and Alignment:

-

Identify the common chemical features present in the active molecules.

-

Align the molecules based on these common features to generate a 3D pharmacophore hypothesis. Software such as Discovery Studio or LigandScout can be used for this purpose.[7]

-

-

Model Validation:

-

Validate the generated pharmacophore model by its ability to distinguish between active and inactive compounds in a test set.

-

-

Database Screening:

-

Use the validated pharmacophore model as a 3D query to screen large compound databases (e.g., ZINC, ChEMBL) to identify novel compounds that fit the model and are therefore predicted to be active.

-

Data Presentation: Illustrative Quantitative Data for Diterpenoid Alkaloids

Table 1: Illustrative Docking Scores of Aconitine Against Predicted Targets

| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |

| CaMKIIγ | 2V7O | -9.8 | ASP135, LYS42, GLU95 |

| Voltage-gated sodium channel Nav1.7 | 5EK0 | -10.2 | PHE1737, TYR1744, ASN1745 |

| Acetylcholinesterase | 4EY7 | -11.5 | TRP86, TYR337, PHE338 |

| P-glycoprotein | 3G60 | -9.5 | PHE336, ILE340, PHE728 |

Note: The docking scores are hypothetical and for illustrative purposes. Actual scores will vary depending on the software and parameters used.

Table 2: Illustrative IC50 Values of Aconitum Alkaloids Against Various Targets

| Alkaloid | Target/Assay | IC50 (µM) | Reference |

| Aconitine | Voltage-gated sodium channels | 0.5 - 2 | [1] |

| Mesaconitine | Acetylcholinesterase | 15.2 | Fictional Data |

| Hypaconitine | Butyrylcholinesterase | 25.8 | Fictional Data |

| Aconitine | PI3K/Akt Pathway (Cell-based) | 8.7 | Fictional Data |

Disclaimer: The IC50 values in this table are illustrative and may not be from a single consistent study. They are intended to demonstrate data presentation. For accurate data, please refer to the primary literature.

Experimental Validation Protocols

Following the in silico prediction of potential targets, experimental validation is a mandatory step to confirm the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on different cell lines and to determine its half-maximal inhibitory concentration (IC50).[4][8]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect changes in the expression and phosphorylation status of specific proteins within a signaling pathway upon treatment with this compound.[9][10]

-

Cell Treatment and Lysis: Treat cells with this compound at a predetermined concentration (e.g., near the IC50) for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, Akt, p-CaMKII) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualization of a Hypothetical Signaling Pathway

Based on the known biological activities of Aconitum alkaloids, a hypothetical signaling pathway potentially modulated by this compound is presented below. Aconitum alkaloids have been reported to influence the PI3K/Akt pathway, which is a central regulator of cell survival, proliferation, and apoptosis.[11][4][8][12][13]

Conclusion

The in silico modeling approaches detailed in this guide provide a robust framework for the initial stages of target identification for this compound. By combining reverse docking and pharmacophore modeling, researchers can generate a prioritized list of potential protein targets. However, it is imperative that these computational predictions are followed by rigorous experimental validation. The provided protocols for cell viability and Western blotting assays offer a starting point for confirming the biological activity of this compound and elucidating its mechanism of action. The hypothetical signaling pathway presented serves as a conceptual model to guide further investigation into the cellular effects of this potent natural product. Through a synergistic application of computational and experimental techniques, the therapeutic potential of this compound can be systematically explored, paving the way for the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential participation of CaMKII/ROCK and NOS pathways in the cholinergic inhibitory drive operated by nicotinic α7 receptors in perisynaptic Schwann cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alkaloids of Aconiti Lateralis Radix Praeparata inhibit growth of non-small cell lung cancer by regulating PI3K/Akt-mTOR signaling and glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of neuronal voltage-gated sodium channels by brilliant blue G - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Processed Products of Aconitum soongaricum Stapf. Inhibit the Growth of Ovarian Cancer Cells In vivo via Regulating the PI3K/AKT Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Computational and Kinetic Studies of Acetylcholine Esterase Inhibition by Phenserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular Docking, Validation, Dynamics Simulations, and Pharmacokinetic Prediction of Phytochemicals Isolated From Croton dichogamus Against the HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benthamdirect.com [benthamdirect.com]

- 12. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Aconitum coreanum alleviates cerebral ischemic stroke through the PI3K/Akt signaling pathway in gerbils model - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Mechanism of Chasmanine: A Technical Guide to its Interaction with Voltage-Gated Sodium Channels

Abstract

Chasmanine is a C19-diterpenoid alkaloid found in plants of the Aconitum genus. While direct research on this compound is limited, its structural classification as an aconitine-type alkaloid provides a strong basis for understanding its molecular mechanism of action. This guide synthesizes the current understanding of how this class of molecules interacts with its primary molecular target: the voltage-gated sodium channel (Nav). By binding to neurotoxin receptor site 2, these alkaloids act as potent modulators, inducing a state of persistent activation that leads to membrane depolarization and subsequent neurotoxicity. This document details the molecular interactions, presents quantitative data from analogous compounds, outlines key experimental protocols for studying these effects, and provides visual diagrams of the signaling pathway and experimental workflows.

Primary Molecular Target: Voltage-Gated Sodium Channels

The principal molecular target for this compound and related aconitine-type alkaloids is the α-subunit of voltage-gated sodium channels (Nav).[1][2] These channels are transmembrane proteins crucial for the initiation and propagation of action potentials in excitable cells like neurons, cardiomyocytes, and skeletal muscle cells.[3]

Aconitum alkaloids specifically bind to the neurotoxin receptor site 2 of the Nav channel.[1][2][4][5][6] This binding site is located within the channel pore, near the intracellular fenestration between domains I and II. Cryo-electron microscopy studies of the related alkaloid Bulleyaconitine A (BLA) complexed with the Nav1.3 channel show the molecule lodged within the central cavity, interacting with the S6 helices of domains I and II.[7] This strategic position allows the alkaloid to physically and allosterically modulate channel gating.

Mechanism of Action: Persistent Activation and Block

The interaction of aconitine-type alkaloids with Nav channels results in a unique dual-action mechanism:

-

Persistent Activation: The alkaloids preferentially bind to the open state of the Nav channel.[7][8] Once bound, the molecule stabilizes the conformation of the pore-lining S6 helices, preventing the channel from closing and inactivating properly.[7] This leads to a persistent influx of sodium ions (Na+), causing prolonged cell membrane depolarization.[1][4] This action is also characterized by a hyperpolarizing shift in the voltage-dependence of activation, meaning the channel is more likely to open at more negative membrane potentials.[9][10]

-

Pore Blockade: Despite stabilizing the open state, the bulky structure of the alkaloid partially obstructs the ion conduction pathway.[7] This physical hindrance leads to a reduction in the peak amplitude of the sodium current.[7]

The net effect is a seemingly contradictory outcome: an increase in the channel's open probability but a decrease in its maximum conductance.[7] This persistent depolarization ultimately leads to cellular hyperexcitability, followed by inexcitability and blockade of neuromuscular transmission, which underlies the compound's potent neurotoxicity.[1][4]

Quantitative Analysis of Molecular Interactions

| Compound | Target Channel | Assay Type | State Dependence | Value | Unit |

| Bulleyaconitine A | Human Nav1.7 | Whole-Cell Patch Clamp | Resting | 125.7 | nM |

| Inactivated | 132.9 | pM | |||

| Bulleyaconitine A | Human Nav1.3 | Whole-Cell Patch Clamp | Resting | 995.6 | nM |

| Inactivated | 20.3 | pM | |||

| Bulleyaconitine A | Rat Nav1.8 | Whole-Cell Patch Clamp | Resting | 151.2 | µM |

| Inactivated | 18.0 | µM | |||

| Aconitine | Rat Nav1.2 | Radioligand Binding | Not Specified | 1.2 | µM (Kd) |

Data for Bulleyaconitine A sourced from Xie et al. (2018)[11][12]. Data for Aconitine sourced from MDPI (2024)[4].

Visualizing the Molecular Mechanism and Experimental Workflow

Signaling Pathway of this compound at the Nav Channel

The following diagram illustrates the state-dependent interaction of a this compound-like alkaloid with a voltage-gated sodium channel, leading to persistent activation.

Caption: State-dependent binding of this compound to the open Nav channel.

Experimental Workflow for Assessing Nav Channel Modulation

This diagram outlines a typical workflow for a whole-cell patch-clamp electrophysiology experiment designed to quantify the effects of a compound like this compound on Nav channels.

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Key Experimental Protocols

The gold-standard method for investigating the molecular mechanism of a Nav channel modulator like this compound is whole-cell patch-clamp electrophysiology .[13][14][15] This technique allows for precise control of the cell's membrane potential while measuring the resulting ion currents.

Protocol: Whole-Cell Voltage-Clamp Recording of Nav Currents

Objective: To measure the inhibitory effect of this compound on a specific Nav channel subtype (e.g., Nav1.7) expressed in a cell line (e.g., HEK293) and determine its state-dependence.

1. Cell Preparation:

-

Culture HEK293 cells stably expressing the human Nav channel α-subunit (e.g., Nav1.7) and the auxiliary β1 subunit.

-

Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

2. Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH. Osmolarity ~310 mOsm.[13] To isolate sodium currents, add blockers for other channels, such as 10 TEA-Cl (potassium channels) and 0.1 CdCl2 (calcium channels).

-

Internal (Pipette) Solution (in mM): 135 CsF, 10 NaCl, 5 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with CsOH. Osmolarity ~295 mOsm.[16] Cesium Fluoride (CsF) is used to block potassium channels from inside the cell.

-

Compound Stock: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO and perform serial dilutions in the external solution to achieve final desired concentrations.

3. Electrophysiology Procedure:

-

Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse continuously with the external solution (~1.5 mL/min).[14]

-

Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.[14]

-

Under visual guidance, approach a single, healthy-looking cell with the micropipette while applying slight positive pressure.

-

Upon contact with the cell membrane, release the pressure to form a high-resistance (>1 GΩ) "gigaohm seal".[13]

-

Apply brief, gentle suction to rupture the membrane patch under the pipette tip, establishing the "whole-cell" configuration. This provides electrical access to the cell's interior.[13][17]

-

Switch the amplifier to voltage-clamp mode. Compensate for series resistance (>75%) to minimize voltage errors.[16]

4. Voltage Protocols and Data Acquisition:

-

Hold the cell membrane at a hyperpolarized potential of -120 mV to ensure the majority of Nav channels are in the resting, closed state.

-

To measure block of the resting state: From the -120 mV holding potential, apply a short (e.g., 20 ms) depolarizing test pulse to 0 mV to elicit a peak sodium current. Repeat this every 15-30 seconds.

-

To measure block of the inactivated state: From the -120 mV holding potential, apply a long (e.g., 5 seconds) conditioning pre-pulse to a voltage that causes half-inactivation (V0.5, determined experimentally, often around -70 mV). Immediately follow this with the test pulse to 0 mV.[16]

-

First, record stable baseline currents using one of the protocols.

-

Next, perfuse the cell with the external solution containing a known concentration of this compound. Allow 3-5 minutes for the effect to stabilize.

-

Repeat the voltage protocol to record the inhibited current.

-

Perform a "washout" by perfusing with the control external solution to see if the effect is reversible.

-

Repeat for multiple concentrations to generate a dose-response curve.

5. Data Analysis:

-

Measure the peak inward current amplitude before and after compound application.

-

Calculate the percentage of inhibition for each concentration.

-

Fit the dose-response data to the Hill equation to determine the IC50 value for both resting and inactivated states.

-

Analyze any shifts in the voltage-dependence of activation or inactivation curves.

Conclusion

This compound, as an aconitine-type C19-diterpenoid alkaloid, functions as a potent modulator of voltage-gated sodium channels. Its mechanism involves state-dependent binding to neurotoxin receptor site 2, leading to persistent channel activation and partial pore block. This dual effect disrupts normal action potential generation, causing the profound neurotoxic and cardiotoxic effects characteristic of Aconitum alkaloids. The quantitative data from analogous compounds and the detailed electrophysiological protocols provided herein offer a robust framework for the future investigation and development of drugs targeting this critical ion channel interaction.

References

- 1. mdpi.com [mdpi.com]

- 2. The effects of Aconitum alkaloids on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Aconite, in 4.50 from Paddington: Continuous Activation of Voltage-Gated Sodium Channel] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Aconitum and Delphinium sp. alkaloids as antagonist modulators of voltage-gated Na+ channels. AM1/DFT electronic structure investigations and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aconitum sp. alkaloids: the modulation of voltage-dependent Na+ channels, toxicity and antinociceptive properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural basis for modulation of human NaV1.3 by clinical drug and selective antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Irreversible block of human heart (hH1) sodium channels by the plant alkaloid lappaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison of aconitine-modified human heart (hH1) and rat skeletal (μ1) muscle Na+ channels: an important role for external Na+ ions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gating and selectivity of aconitine-modified sodium channels in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bulleyaconitine A attenuates hyperexcitability of dorsal root ganglion neurons induced by spared nerve injury: The role of preferably blocking Nav1.7 and Nav1.3 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bulleyaconitine A attenuates hyperexcitability of dorsal root ganglion neurons induced by spared nerve injury: The role of preferably blocking Nav1.7 and Nav1.3 channels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 15. Frontiers | Pharmacological determination of the fractional block of Nav channels required to impair neuronal excitability and ex vivo seizures [frontiersin.org]

- 16. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Whole Cell Patch Clamp Protocol [protocols.io]

Methodological & Application

Application Notes and Protocols: A Stereospecific Total Synthesis of Chasmanine

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chasmanine, a complex diterpenoid alkaloid, has been a significant target for total synthesis due to its intricate hexacyclic bridged structure and its relationship to other aconitine-type alkaloids. The synthetic route developed by Wiesner and his collaborators represents a landmark achievement in the field of organic synthesis. This document provides a detailed protocol for the total synthesis of racemic this compound, based on the stereospecific route reported by T.Y.R. Tsai, C.S.J. Tsai, W.W. Sy, M.N. Shanbhag, W.C. Liu, S.F. Lee, and K. Wiesner in 1977.[1] The strategy hinges on the construction of a key aromatic intermediate, followed by a photochemical addition and a series of intricate transformations to elaborate the complex core structure of this compound.

I. Quantitative Data Summary

The following tables summarize the key quantitative data for the intermediates in the total synthesis of this compound.

Table 1: Reaction Yields and Physical Properties of Key Intermediates

| Compound Number | Intermediate Name | Molecular Formula | Yield (%) | Melting Point (°C) |

| 5 | Exo-protonated Compound | C₂₃H₃₁NO₅ | 72% from 2 | - |

| 6 | Photoadduct | C₂₆H₃₅NO₅ | 86% | - |

| 11 | Bromo Derivative | C₂₅H₃₂BrNO₆ | 80% | 221-223 |

| 12 | α,β-Unsaturated Ketone | C₂₅H₃₁NO₆ | 87% | - |

| 13 | Epimeric Aldols | C₂₅H₃₃NO₇ | 90% | - |

| 21 | Bromoacetal | C₂₇H₃₈BrNO₇ | - | 217-218 |

| 22 | Oxo-pyrothis compound Derivative | C₂₇H₃₇NO₇ | 85% | - |

Table 2: Spectroscopic Data for Key Intermediates

| Cmpd. No. | IR (cm⁻¹) | ¹H NMR (τ, ppm) |

| 5 | 1625, 1660 | 4.23 (t, J=3, 1H), 6.67 (s, 9H), 7.86, 7.92 (2s, 3H) |

| 6 | 1622, 1665, 1700 | 5.04 (m, 2H), 6.65, 6.70, 6.75 (3s, 3H each), 7.86, 7.93 (2s, 3H) |

| 11 | 1625, 1710, 1745 | 4.73 (q, J=8, 1H), 5.54 (t, J=3, 1H), 6.62, 6.68, 6.69 (3s, 3H each), 7.82, 7.92 (2s, 3H), 7.95 (s, 3H) |

| 12 | - | 3.12, 3.73 (2d, J=11, 1H each), 4.59 (m, 1H), 6.61, 6.71, 6.78 (3s, 3H each), 7.87, 7.93 (2s, 3H), 7.99 (s, 3H) |

| 13 (Acetate 14 ) | 1625, 1730 | - |

| 21 | 1620 | 5.71 (broad s, 1H), 6.08 (m, 4H), 6.63, 6.71 (2s, 12H), 7.85, 7.93 (2s, 3H) |

| 22 | 1618 | 6.60, 6.67, 6.71, 6.82 (4s, 3H each), 7.86, 7.95 (2s, 3H) |

| Racemic this compound | 3645, 3440, 1618 | 7.86, 7.96 (2s, 3H) |

II. Experimental Protocols

A. Synthesis of the α,β-Unsaturated Ketone 5

-

Reduction and Acetylation: The N-formyl aromatic intermediate 2 is reduced with lithium in a mixture of tetrahydrofuran (THF) and liquid ammonia.

-

The resulting dihydro-derivative is acetylated with pyridine and acetic anhydride.

-

Hydrolysis and Isomerization: The product from the previous step is heated under reflux with 0.6 N methanolic hydrochloric acid for 30 minutes to yield the exo-protonated compound 5 .[1]

-

Yield: 72% from compound 2 .[1]

-

B. Photoaddition of Allene to Compound 5

-

Reaction Setup: A solution of the α,β-unsaturated ketone 5 in a suitable solvent is subjected to UV irradiation in the presence of allene.

-

Irradiation: The photoaddition is carried out under standard conditions for such reactions.

-

Work-up and Purification: After the reaction is complete, the solvent is removed, and the residue is purified to yield the single photoadduct 6 .[1]

-

Yield: 86%.[1]

-

C. Ozonolysis and Aldol Condensation

-

Ozonolysis: The photoadduct 6 is subjected to ozonolysis to cleave the exocyclic double bond, followed by a reductive work-up to yield a diketone intermediate.

-

Intramolecular Aldol Condensation: The diketone is then treated with a base to induce an intramolecular aldol condensation, which after acetylation of the resulting hydroxyl group and further transformations leads to the α,β-unsaturated ketone 12 .[1]

-

Overall Yield: 72% from compound 7 (an intermediate derived from 6 ).[1]

-

D. Synthesis of Bromoacetal 21

-

Hydroxylation and Acetylation: The α,β-unsaturated ketone 12 is hydroxylated, and the resulting mixture of epimeric aldols 13 (yield 90%) is acetylated to give the corresponding acetates 14 .[1]

-

Further Transformations: A series of functional group manipulations, including the introduction of a bromine atom, leads to the bromo derivative 11 .[1]

-

Yield of 11: 80%.[1]

-

-

From compound 11 , further steps including dehydrobromination to form an α,β-unsaturated ketone, followed by other transformations, eventually lead to the bromoacetal 21 .[1]

E. Rearrangement to the Oxo-pyrothis compound Derivative 22

-

Reaction Conditions: The bromoacetal 21 is treated with a thirty molar excess of 1,5-diazabicyclo[5.4.0]undec-5-ene (DBU) in a suitable solvent.

-

The reaction is allowed to proceed for 4 hours to complete the rearrangement.

-

Work-up and Purification: The reaction mixture is worked up to isolate the oily oxo-pyrothis compound derivative 22 .[1]

-

Yield: 85%.[1]

-

F. Final Steps to Racemic this compound

-

The oxo-pyrothis compound derivative 22 is then converted through a series of final transformations, including reductions and other functional group manipulations, to afford racemic this compound.

-

The synthetic racemic this compound was found to be identical to the optically active natural material by thin-layer chromatography (TLC) in several solvent systems, as well as by infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry.[1]

III. Visualizations

Diagram 1: Overall Synthetic Workflow for this compound

Caption: A simplified workflow of the total synthesis of racemic this compound.

Diagram 2: Key Strategic Transformations

Caption: Core reactions in the this compound total synthesis.

References

High-Yield Extraction of Chasmanine from Plant Materials: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chasmanine, a C19-diterpenoid alkaloid found in various species of the Aconitum and Delphinium genera, has garnered interest for its potential pharmacological activities. As with many natural products, the efficient extraction of this compound from plant matrices is a critical first step for research and development. This document provides detailed application notes and protocols for high-yield extraction of this compound, focusing on modern and optimized techniques. The information is intended to guide researchers in selecting and implementing effective extraction strategies.

Data Presentation: Comparison of Extraction Techniques

The selection of an appropriate extraction method is paramount for achieving high yields and purity of this compound. Below is a summary of common extraction techniques with typical parameters and expected outcomes for the extraction of alkaloids from Aconitum species. Please note that specific yields for this compound may vary depending on the plant species, part used, and the precise experimental conditions.

| Extraction Technique | Solvent System | Key Parameters | Reported Total Alkaloid Yield (from Aconitum) | Advantages | Disadvantages |